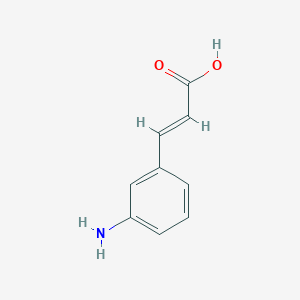

(2E)-3-(3-aminophenyl)acrylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXMJSYJCFTLJB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660916 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1664-56-8 | |

| Record name | m-Aminocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Contextualization Within the Cinnamic Acid Derivatives and Aminophenyl Structures

To understand the importance of (2E)-3-(3-aminophenyl)acrylic acid, it is essential to first consider its constituent parts: the cinnamic acid backbone and the aminophenyl group.

Cinnamic acid, or (2E)-3-phenylacrylic acid, and its derivatives are a class of organic acids that occur naturally in various plants, such as cinnamon. nih.govthepharmajournal.com The structure consists of a phenyl ring attached to an acrylic acid moiety. nih.gov This arrangement, particularly the α,β-unsaturated carboxylic acid, provides multiple reactive sites for chemical modification. nih.gov Cinnamic acid derivatives are known to be key intermediates in several biosynthetic pathways, including the shikimate and phenylpropanoid pathways, which lead to the formation of many alkaloids, aromatic amino acids, and flavonoids. thepharmajournal.comjocpr.com

Aminophenyl structures, such as aminophenols and their derivatives, are characterized by an amino group (-NH2) attached to a phenyl ring. taylorandfrancis.comnih.gov These compounds are crucial synthetic intermediates in a wide range of chemical industries, including pharmaceuticals and dyes. wikipedia.org The amino group's position on the phenyl ring (ortho, meta, or para) significantly influences the compound's chemical properties and reactivity. In the case of this compound, the amino group is at the meta position, influencing the electronic properties of the entire molecule.

This compound thus merges these two important chemical classes. The "(2E)" designation specifies the trans configuration of the double bond in the acrylic acid chain, which is the more common and stable isomer. nih.gov This specific combination of a reactive carboxylic acid, a modifiable amino group, and a rigid phenyl ring creates a versatile chemical scaffold.

Table 1: Key Structural Features of this compound

| Feature | Description | Significance |

| Cinnamic Acid Backbone | Consists of a phenyl ring linked to an acrylic acid group ((E)-3-phenylacrylic acid). | Provides a rigid framework and reactive sites at the carboxylic acid and the α,β-unsaturated bond. nih.gov |

| Aminophenyl Group | An amino (-NH2) group is substituted on the phenyl ring at the meta- (3-) position. | Offers a key site for further chemical reactions, such as amidation, to build more complex molecules. Influences the electronic properties of the aromatic ring. |

| (2E) Stereochemistry | The double bond in the acrylic acid chain has a trans (entgegen) configuration. | This is the more stable isomer, which is important for predictable molecular geometry in synthesis and biological interactions. nih.gov |

| Acrylic Acid Moiety | The simplest unsaturated carboxylic acid group (-CH=CHCOOH). wikipedia.org | The carboxylic acid can form salts or esters, while the double bond can undergo addition reactions. nih.govwikipedia.org |

Significance of the 2e 3 3 Aminophenyl Acrylic Acid Scaffold in Medicinal and Materials Chemistry

The unique structural characteristics of (2E)-3-(3-aminophenyl)acrylic acid make it a valuable precursor and scaffold in both medicinal chemistry and materials science.

In Medicinal Chemistry

Cinnamic acid derivatives have a long history in medicinal research, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net The ability to modify the phenyl ring, the carboxylic acid, and the alkene bond allows for the creation of large libraries of compounds for drug discovery. nih.gov

The aminophenyl portion of the molecule is also a common feature in many pharmaceuticals. The amino group can act as a hydrogen bond donor or acceptor, or as a nucleophile for forming covalent bonds with biological targets.

This compound serves as a starting point for synthesizing more complex molecules with potential therapeutic applications. For instance, the amino group can be acylated to form various amides, while the carboxylic acid can be converted into esters or amides. These modifications can be used to tune the molecule's solubility, stability, and ability to interact with specific biological targets. Its structural similarity to known biologically active molecules makes it an attractive candidate for lead optimization in drug development programs.

In Materials Chemistry

In the realm of materials science, the rigid structure and reactive functional groups of this compound are highly advantageous. The acrylic acid portion is a monomer that can undergo polymerization. wikipedia.org Polymers derived from acrylic acid and its esters are used in a vast array of applications, including plastics, coatings, and adhesives. wikipedia.org

The presence of both an amino group and a carboxylic acid group makes this compound a bifunctional monomer. This allows for the creation of polyamides and other copolymers with specific properties. Furthermore, the aromatic ring contributes to the thermal stability and mechanical strength of the resulting polymers. The amino group also provides a handle for cross-linking or for grafting other molecules onto a polymer backbone.

Recent research has focused on using organic molecules like this to construct porous organic polymers (POPs). These materials have high surface areas and can be designed with specific pore sizes and chemical functionalities, making them useful for applications such as gas storage, catalysis, and proton conduction. acs.org The defined geometry and reactive sites of this compound make it a promising candidate for designing novel POPs and other functional materials like photosensitive resins or metal-organic frameworks.

Overview of Research Trajectories and Interdisciplinary Relevance

Established Synthetic Pathways for this compound

The creation of this compound often begins with commercially available precursors, which are then chemically transformed into the desired product. The most common and well-documented pathways involve the modification of a precursor molecule that already contains the core phenylacrylic acid structure.

Reduction of Nitrophenylacrylic Acid Precursors

A primary and widely utilized method for synthesizing this compound involves the chemical reduction of a nitro-substituted precursor. The starting material for this process is typically (2E)-3-(3-nitrophenyl)acrylic acid, also known as m-nitrocinnamic acid. nih.govsigmaaldrich.com This compound features a nitro group at the meta-position of the phenyl ring, which can be selectively converted to an amino group.

The reduction of the nitro group is a standard transformation in organic synthesis, and various reagents and conditions can be employed to achieve this. Common reducing agents for this purpose include metals such as tin, iron, or zinc in the presence of an acid (e.g., hydrochloric acid), or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. The choice of reducing agent can be influenced by factors such as yield, selectivity, and reaction conditions.

A general representation of this reduction is shown below:

Figure 1: Reduction of (2E)-3-(3-nitrophenyl)acrylic acid to this compound.

This method is advantageous due to the ready availability of the nitrophenylacrylic acid precursor and the generally high efficiency of the reduction reaction.

Esterification Protocols and Optimization

Ester derivatives of this compound are often synthesized to modify the compound's physical and chemical properties, such as solubility and reactivity. Esterification involves the reaction of the carboxylic acid group with an alcohol.

The most common method for esterifying carboxylic acids like this compound is the Fischer esterification. uns.ac.idsapub.org This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). uns.ac.idnih.gov The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. dalalinstitute.com

For instance, the esterification of cinnamic acid derivatives can be achieved by refluxing the acid and an alcohol with a catalyst for several hours. uns.ac.id The use of solid acid catalysts, like acidic resins, has also been explored as a more environmentally friendly and easily separable alternative to liquid acids. google.com

Table 1: Examples of Acid Catalysts in Esterification

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux with alcohol | uns.ac.id |

| p-Toluenesulfonic Acid (p-TSA) | Reflux with alcohol in a solvent like toluene | nih.gov |

The nature of the ester group (the R' group in R-COOR') can significantly impact the reactivity of the ester and the rate at which it undergoes hydrolysis (the reverse of esterification). Hydrolysis can be catalyzed by either acid or base. dalalinstitute.comyoutube.com

The electronic properties of the alcohol moiety affect the stability of the ester. Electron-withdrawing groups on the alcohol part can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis. Conversely, bulky ester groups can sterically hinder the approach of a nucleophile, slowing down the hydrolysis rate.

Kinetic studies on the hydrolysis of various esters have shown that the rate of hydrolysis is dependent on the pH of the medium and the structure of the ester. beilstein-journals.orgnih.govyoutube.com For example, in a study of activated esters, the nature of the leaving group (the alcohol part) was found to influence the selectivity of the reaction towards aminolysis versus hydrolysis. beilstein-journals.orgnih.gov This is a crucial consideration when designing ester derivatives for specific applications where they might be exposed to different chemical environments.

Tandem Reactions and One-Pot Synthesis Approaches

To improve synthetic efficiency, reduce waste, and simplify purification processes, researchers are increasingly developing tandem or one-pot reactions. In the context of this compound and its derivatives, a one-pot synthesis could potentially combine multiple reaction steps without isolating the intermediates.

For example, a one-pot procedure could involve the Knoevenagel-Doebner condensation of 3-aminobenzaldehyde (B158843) with malonic acid to directly form this compound. researchgate.net This approach would bypass the need for a separate reduction step from a nitro precursor. The Knoevenagel-Doebner reaction is a well-established method for forming α,β-unsaturated carboxylic acids from aldehydes and malonic acid. georganics.sk

Further advancements could see the integration of the initial condensation with a subsequent esterification or amidation in a single reaction vessel, providing a streamlined route to a variety of derivatives.

Derivatization Strategies via the Amino Functionality

The amino group on the phenyl ring of this compound offers a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. The reactivity of this primary amine is characteristic of aromatic amines and can be exploited in various ways.

Common derivatization strategies include:

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides to form amides. This is a robust reaction that can be used to introduce a wide variety of functional groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are often used in medicinal chemistry.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can sometimes be challenging.

Diazotization: The primary amine can be converted into a diazonium salt, which is a highly versatile intermediate. Diazonium salts can undergo a variety of transformations, including Sandmeyer reactions to introduce halides, cyano groups, or hydroxyl groups, and coupling reactions to form azo compounds.

The derivatization of the amino group is a key strategy for creating libraries of compounds for screening in drug discovery or for developing new materials with specific optical or electronic properties. sigmaaldrich.comnih.gov For instance, the synthesis of fluorescent amino acids often involves the modification of an existing amino acid scaffold. gla.ac.uk

Table 2: Common Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

Diazotization and Subsequent Functionalization (e.g., Sulfonylation)

The primary aromatic amine group in this compound is a key functional handle for a variety of transformations, most notably diazotization followed by substitution reactions like the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.com

Diazotization: The process begins with the conversion of the aromatic amino group into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com The resulting diazonium salt, (2E)-3-(3-diazoniophenyl)acrylic acid chloride, is highly reactive due to the excellent leaving group ability of dinitrogen gas (N₂). masterorganicchemistry.com

Sandmeyer Reaction: This versatile reaction utilizes copper(I) salts to replace the diazonium group with a variety of nucleophiles. wikipedia.orglscollege.ac.in This method allows for the introduction of functionalities that are not easily introduced by direct electrophilic aromatic substitution. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium ion. wikipedia.orgbyjus.com

Table 1: Potential Sandmeyer Reactions for (2E)-3-(3-diazoniophenyl)acrylic Acid

| Reagent | Product Functional Group | Resulting Compound Name |

| Copper(I) Chloride (CuCl) | -Cl | (2E)-3-(3-chlorophenyl)acrylic acid |

| Copper(I) Bromide (CuBr) | -Br | (2E)-3-(3-bromophenyl)acrylic acid |

| Copper(I) Cyanide (CuCN) | -CN | (2E)-3-(3-cyanophenyl)acrylic acid |

Sulfonylation: While not a direct Sandmeyer reaction, the amino group can also be converted into a sulfonamide. This is typically achieved by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. libretexts.orgresearchgate.net This reaction is a standard method for synthesizing sulfonamides. organic-chemistry.org Various catalysts, including metal oxides like cupric oxide or indium-based catalysts, can facilitate this transformation under mild conditions. researchgate.netorganic-chemistry.org Green chemistry approaches for this reaction include solvent-free, microwave-assisted methods which can provide excellent yields in short reaction times. rsc.org

Amidation and Schiff Base Formation

The nucleophilic nature of the aromatic amino group allows for straightforward reactions with carbonyl compounds to form amides and Schiff bases.

Amidation: The amino group of this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form an amide linkage. Direct amidation with a carboxylic acid can be challenging and often requires coupling agents or harsh conditions. rsc.org Modern methods utilize reagents like B(OCH₂CF₃)₃, which facilitates the direct coupling of carboxylic acids and amines under relatively mild conditions. nih.govacs.orgacs.org

Schiff Base Formation: A Schiff base (or imine) is formed through the condensation reaction between the primary amino group of this compound and an aldehyde or ketone. researchgate.net This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. researchgate.net The reaction is often catalyzed by an acid or a base and can be performed under various conditions, including refluxing in a suitable solvent like ethanol (B145695) or toluene. wikipedia.orgresearchgate.net

Table 2: Examples of Derivatization via the Amino Group

| Reagent | Reaction Type | Product Type |

| Acetic Anhydride | Amidation | N-acetyl derivative |

| Benzaldehyde | Schiff Base Formation | N-benzylidene derivative |

| p-Toluenesulfonyl chloride | Sulfonylation | N-tosyl derivative |

Grafting onto Polymer Scaffolds (e.g., Poly(acrylic acid))

The bifunctional nature of this compound makes it a suitable monomer for grafting onto polymer backbones, thereby introducing new functionalities to the polymer. A key strategy involves forming a covalent bond between the monomer and a pre-existing polymer scaffold like poly(acrylic acid) (PAA).

Grafting can be achieved by leveraging the reactivity of the amino group on the monomer and the carboxylic acid groups on the PAA backbone. The carboxylic acid groups of PAA can be activated using standard coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of an amide bond with the amino group of this compound. acs.org This "grafting to" approach effectively appends the aminophenyl acrylic acid moiety to the polymer chain.

Alternatively, "grafting from" techniques can be employed where the surface of a material is modified to initiate polymerization of a functional monomer. osti.gov For instance, a surface can be activated by plasma treatment to create radical sites that can initiate the graft polymerization of acrylic acid. osti.govnih.gov While many studies focus on grafting simple acrylic monomers, the principle can be extended. acs.orgresearchgate.netacs.org

Derivatization Strategies via the Acrylic Acid Moiety

The acrylic acid portion of the molecule, containing both a carbon-carbon double bond and a carboxylic acid group, offers another platform for derivatization.

Reactions at the Carbon-Carbon Double Bond

The electron-withdrawing nature of the carboxylic acid group makes the carbon-carbon double bond susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.orgmasterorganicchemistry.com

Michael Addition: In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. wikipedia.org A wide range of nucleophiles, including other enolates, amines, and thiols, can be used. wikipedia.org However, some studies have noted that the addition to cinnamic acid derivatives can be challenging under certain catalytic conditions. rsc.org

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. researchgate.netchemmethod.com This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) or rhodium complexes. researchgate.netchemmethod.com Depending on the catalyst and reaction conditions, it is possible to selectively hydrogenate the C=C double bond while leaving the carboxylic acid and aromatic ring intact. chemmethod.comasianpubs.org Transfer hydrogenation, using hydrogen donors like formic acid, provides a milder and often safer alternative to using high-pressure hydrogen gas. researchgate.netsciencemadness.org

Modifications of the Carboxylic Acid Group (e.g., Amide, Ester, Salt Formation)

The carboxylic acid group is readily converted into a variety of derivatives.

Esterification: this compound can be esterified by reacting it with an alcohol in the presence of an acid catalyst. Enzymatic synthesis using lipases like Novozym 435 has emerged as a green alternative for the esterification of cinnamic acid derivatives, often proceeding with high conversion under mild conditions. nih.gov

Amide Formation: The carboxylic acid can be converted into an amide by reacting it with an amine. This typically requires the use of a coupling reagent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), to activate the carboxylic acid. beilstein-journals.orgnih.gov Direct amidation can also be achieved using borate (B1201080) esters or under high temperatures. acs.orgacs.orgnih.gov Various catalytic systems, including those based on copper, nickel, or metal-free approaches, have been developed for the amidation of cinnamic acid. beilstein-journals.org

Salt Formation: As a carboxylic acid, this compound readily reacts with bases (e.g., sodium hydroxide, lithium hydroxide) to form the corresponding carboxylate salt. This is a standard acid-base reaction. chemicalbook.com

Green Chemistry Principles in the Synthesis of this compound Analogs

The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry to reduce environmental impact.

Table 3: Green Chemistry Approaches in Cinnamic Acid Synthesis

| Green Principle | Method | Description | Reference(s) |

| Use of Renewable Feedstocks & Biocatalysis | Enzymatic Synthesis | Use of enzymes like lipases for esterification or phenylalanine ammonia-lyase (PAL) for biosynthesis. | nih.govbeilstein-journals.orgresearchgate.net |

| Catalysis | Heterogeneous Catalysts | Employing solid-supported catalysts (e.g., graphene oxide, supported boronic acid) that are easily separable and recyclable. | beilstein-journals.org |

| Safer Solvents & Auxiliaries | Water as Solvent, Solvent-Free Reactions | Conducting reactions in water or without any solvent to reduce volatile organic compound (VOC) emissions. | researchgate.netresearchgate.netbepls.comrsc.org |

| Design for Energy Efficiency | Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. | rsc.orgacs.orgresearchgate.netrsc.org |

Key green strategies include the Knoevenagel condensation under solvent-free conditions, often facilitated by environmentally benign catalysts instead of hazardous solvents like pyridine (B92270). researchgate.netbepls.com Microwave-assisted organic synthesis (MAOS) has been effectively used to prepare cinnamic acid derivatives, significantly reducing reaction times and often improving yields. acs.orgresearchgate.net Furthermore, biocatalysis, using whole cells or isolated enzymes, offers a highly selective and environmentally friendly route to produce chiral compounds and other derivatives under mild, aqueous conditions. researchgate.net

Biocatalytic Approaches for Amination and Functionalization

The use of enzymes in the synthesis of chiral amines and amino acids offers significant advantages in terms of selectivity and environmental impact. For the synthesis of this compound derivatives, two main biocatalytic strategies can be envisaged: the direct amination of a corresponding cinnamic acid precursor and the functionalization of a pre-existing amino-substituted scaffold.

Phenylalanine Ammonia (B1221849) Lyases (PALs) are a key class of enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. frontiersin.orgwikipedia.org This reversibility can be exploited for the synthesis of L-phenylalanine analogues from corresponding cinnamic acid derivatives. frontiersin.org The reaction requires a high concentration of an ammonia source to shift the equilibrium towards amination. frontiersin.org While the direct enzymatic amination of a precursor like 3-vinylbenzoic acid to this compound is a plausible biocatalytic route, research has more extensively focused on the amination of various substituted cinnamic acids to produce non-natural amino acids. frontiersin.org

The efficiency of PAL-catalyzed amination can be enhanced through enzyme engineering and process optimization. For instance, immobilization of PALs on solid supports allows for their reuse and incorporation into continuous flow systems, leading to shorter reaction times and high conversions. frontiersin.org

Another important class of enzymes for amine synthesis are transaminases (TAs) . These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. mdpi.comfrontiersin.org While typically used for the synthesis of chiral amines from prochiral ketones, their application in cascades could provide a route to aminocinnamic acid derivatives. For example, a transaminase could be used to aminate a suitable keto-acid precursor. mdpi.com

The table below summarizes key aspects of biocatalytic approaches relevant to the synthesis of aminocinnamic acid derivatives.

| Biocatalytic Approach | Enzyme Class | Key Features & Research Findings | Potential Application for this compound |

| Direct Amination | Phenylalanine Ammonia Lyase (PAL) | - Catalyzes the reversible amination of trans-cinnamic acids. frontiersin.orgwikipedia.org- Requires high concentrations of ammonia to favor synthesis. frontiersin.org- Enzyme engineering can improve substrate scope and efficiency. nih.gov- Immobilization enables use in continuous flow reactors for enhanced productivity. frontiersin.org | Direct amination of a suitable precursor like 3-vinylbenzoic acid. |

| Amination of Keto-Acids | Transaminases (TAs) | - Catalyze the transfer of an amino group to a ketone or aldehyde. mdpi.comfrontiersin.org- Can be used in enzymatic cascades to produce amino acids from keto-acids. mdpi.com- High enantioselectivity is a key advantage. nih.gov | Amination of a precursor such as (E)-3-(3-oxoprop-1-en-1-yl)benzoic acid. |

Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry encourage the development of synthetic methods that minimize or eliminate the use of hazardous solvents. For the synthesis of this compound, the Knoevenagel condensation and mechanochemistry represent promising environmentally benign strategies.

The Knoevenagel condensation is a classical method for the formation of carbon-carbon double bonds, and is widely used for the synthesis of cinnamic acids from benzaldehydes and malonic acid. researchgate.nettue.nl Traditionally, this reaction is carried out in the presence of organic bases like pyridine and piperidine, which are toxic and difficult to remove. researchgate.nettue.nl Recent research has focused on developing solvent-free versions of this reaction.

Studies have shown that the Knoevenagel condensation can be effectively carried out under solvent-free conditions by heating a mixture of the aldehyde, malonic acid, and a benign catalyst such as ammonium (B1175870) bicarbonate. tue.nl This approach avoids the use of hazardous solvents and simplifies product purification. researchgate.nettue.nl The reaction proceeds through the formation of an intermediate that undergoes decarboxylation to yield the cinnamic acid derivative. researchgate.net This method has been successfully applied to a variety of substituted benzaldehydes, suggesting its feasibility for the reaction of 3-aminobenzaldehyde with malonic acid to produce this compound. tue.nl

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers another powerful solvent-free approach. Ball milling has been employed for the synthesis of amides from esters in the presence of a catalyst, demonstrating the potential of mechanochemistry to drive reactions in the solid state. ucm.es While not a direct synthesis of the acrylic acid, this highlights the potential of mechanochemical methods for derivatization reactions of this compound under solvent-free conditions.

The following table summarizes key environmentally benign and solvent-free methodologies applicable to the synthesis of this compound.

| Synthetic Strategy | Key Features & Research Findings | Applicability to this compound |

| Solvent-Free Knoevenagel Condensation | - Condensation of an aldehyde with an active methylene (B1212753) compound without a solvent. researchgate.nettue.nl- Utilizes environmentally benign catalysts like ammonium bicarbonate. tue.nl- High yields and simplified purification. researchgate.nettue.nl- Decarboxylation of the intermediate occurs in the solid phase. researchgate.net | Direct synthesis from 3-aminobenzaldehyde and malonic acid. |

| Mechanochemical Synthesis | - Reactions are induced by mechanical energy in a ball mill. ucm.es- Avoids the use of bulk solvents. ucm.es- Can be used for various transformations including amide synthesis. ucm.es | Potential for solvent-free derivatization of the carboxylic acid group. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive understanding of the proton and carbon framework, as well as the stereochemistry of the molecule, can be achieved.

Comprehensive 1D NMR (¹H, ¹³C) Spectral Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound, recorded in DMSO-d6, provides crucial information about the number of different types of protons and their neighboring environments. The spectrum displays distinct signals corresponding to the aromatic, vinylic, and amine protons. chemicalbook.com

A broad singlet observed at approximately 12.32 ppm is characteristic of the carboxylic acid proton (-COOH). The vinylic protons of the acrylic acid moiety appear as doublets at around 7.41 ppm and 6.30 ppm. The large coupling constant (J ≈ 15.6-16.0 Hz) between these two protons confirms the trans or (E)-stereochemistry of the double bond. The protons of the 3-aminophenyl group resonate in the aromatic region, with a triplet at approximately 7.06 ppm and two doublets around 6.79 ppm and 6.61 ppm. A broad singlet at about 5.20 ppm corresponds to the two protons of the primary amine group (-NH₂). chemicalbook.com

¹H NMR Spectral Data of this compound in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.32 | s | - | 1H | -COOH |

| 7.41 | d | 16.00 | 1H | Vinylic CH |

| 7.06 | t | 8.00 | 1H | Aromatic CH |

| 6.79 | d | 6.00 | 2H | Aromatic CH |

| 6.61 | d | 7.60 | 1H | Aromatic CH |

| 6.30 | d | 15.60 | 1H | Vinylic CH |

| 5.20 | br. s. | - | 2H | -NH₂ |

Predicted ¹³C NMR Spectral Data of this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~149 | C-NH₂ |

| ~140 | Vinylic CH |

| ~135 | Aromatic C |

| ~130 | Aromatic CH |

| ~120 | Vinylic CH |

| ~118 | Aromatic CH |

| ~116 | Aromatic CH |

| ~114 | Aromatic CH |

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further confirm the structural assignments and elucidate the connectivity of atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. Cross-peaks would be expected between the two vinylic protons, confirming their coupling. Additionally, correlations between the aromatic protons would help to definitively assign their positions on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon atom that bears a proton by correlating the known ¹H chemical shifts with their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would be expected between the vinylic protons and the carbonyl carbon, as well as with the aromatic carbons, and between the aromatic protons and the vinylic carbons. These correlations are instrumental in piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum would show a strong cross-peak between the two vinylic protons, further confirming the (E)-stereochemistry, as these protons are on the same side of the molecule in the cis isomer but not the trans.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of a molecule through its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum shows a prominent peak at an m/z (mass-to-charge ratio) of 164, which corresponds to the protonated molecule [M+H]⁺. chemicalbook.com This confirms the molecular weight of the compound to be 163 g/mol , consistent with its molecular formula of C₉H₉NO₂. chemicalbook.com

The fragmentation of this compound under ESI-MS/MS conditions would be expected to involve the loss of small, stable neutral molecules. A plausible fragmentation pathway would begin with the loss of water (H₂O, 18 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (CO, 28 Da). Another potential fragmentation pathway could involve the cleavage of the bond between the phenyl ring and the acrylic acid moiety.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the m/z value, typically to four or five decimal places. This level of precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. For this compound, an HRMS measurement would confirm the molecular formula C₉H₉NO₂ by providing an exact mass that is consistent with this composition, distinguishing it from other potential isobaric compounds.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

While specific experimental spectra for this compound are not detailed in the provided search results, the characteristic vibrational frequencies can be predicted based on its functional groups.

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group.

N-H Stretch: The primary amine group will exhibit two sharp to medium absorption bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric N-H stretching vibrations.

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching of the conjugated carboxylic acid is expected around 1680-1700 cm⁻¹.

C=C Stretch: The stretching vibration of the vinylic C=C double bond, being part of a conjugated system, will likely appear in the 1620-1640 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.

=C-H Bending: The out-of-plane bending (wagging) of the trans-vinylic hydrogens will result in a strong absorption band around 960-980 cm⁻¹.

In the Raman spectrum, the C=C stretching vibrations of both the vinyl group and the aromatic ring are expected to show strong signals. These techniques collectively confirm the presence of the key functional groups and provide insights into the molecular structure and bonding.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | IR |

| N-H Stretch (Amine) | 3300-3500 | IR |

| C=O Stretch (Carboxylic Acid) | 1680-1700 | IR |

| C=C Stretch (Vinylic) | 1620-1640 | IR, Raman |

| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman |

| C-N Stretch (Aromatic Amine) | 1250-1350 | IR |

| =C-H Bending (trans-Vinylic) | 960-980 | IR |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural components: the carboxylic acid, the aromatic amine, the alkene, and the substituted benzene ring.

Key expected FT-IR absorption bands for this compound are detailed below:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3400-3300 | N-H stretch (asymmetric & symmetric) | Primary Aromatic Amine | Medium |

| 3300-2500 | O-H stretch (hydrogen-bonded) | Carboxylic Acid | Broad, Strong |

| 3100-3000 | C-H stretch (=C-H and Ar-H) | Alkene & Aromatic | Medium-Weak |

| 1710-1680 | C=O stretch (conjugated) | Carboxylic Acid | Strong |

| 1640-1610 | C=C stretch (alkene) | Alkene | Medium |

| 1620-1580 | N-H bend | Primary Amine | Medium |

| 1600, 1500-1450 | C=C stretch (in-ring) | Aromatic Ring | Medium-Weak |

| 1300-1200 | C-O stretch | Carboxylic Acid | Strong |

| 1250-1180 | C-N stretch | Aromatic Amine | Medium |

| 980-960 | =C-H bend (out-of-plane) | Trans-Alkene | Strong |

| 800-700 | C-H bend (out-of-plane) | Meta-substituted Aromatic | Strong |

The broad O-H stretching band of the carboxylic acid is a hallmark feature, often overlapping with C-H stretches. The presence of strong hydrogen bonding in the solid state, typically forming carboxylic acid dimers, influences the position and shape of both the O-H and C=O stretching bands. The sharp bands corresponding to the N-H stretches confirm the primary amine group. The strong absorption around 970 cm⁻¹ is highly characteristic of the out-of-plane C-H bending of the trans-configured double bond, confirming the (2E) stereochemistry.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to be strong in Raman spectra.

For this compound, the C=C stretching of the alkene and the aromatic ring are expected to produce strong Raman signals due to their high polarizability. icm.edu.pluwo.ca In contrast, the C=O stretch, while strong in the IR spectrum, typically shows a weaker signal in the Raman spectrum.

Predicted significant Raman shifts for this compound are listed below:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3080-3050 | =C-H and Ar-H stretch | Alkene & Aromatic | Medium |

| 1640-1625 | C=C stretch | Alkene | Very Strong |

| 1615-1590 | C=C stretch (in-ring) | Aromatic Ring | Strong |

| 1350-1320 | C-N stretch | Aromatic Amine | Medium |

| 1010-990 | Aromatic ring breathing | Aromatic Ring | Strong |

The most intense peak is anticipated to be the C=C stretching vibration of the acrylic backbone, which is a characteristic feature for cinnamic acid derivatives. uwo.caresearchgate.net The symmetric "breathing" mode of the phenyl ring around 1000 cm⁻¹ is also expected to be a prominent feature. The study of poly(acrylic acid) gels has shown characteristic bands for the C-C backbone and C=O groups that are also relevant for interpreting the spectrum of the monomer. icm.edu.pl

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for those with conjugated systems. The molecule of this compound possesses an extended π-conjugated system that includes the phenyl ring, the acrylic acid double bond, and the carbonyl group. The amino group acts as an auxochrome, influencing the absorption characteristics.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The presence of non-bonding electrons on the nitrogen of the amine and the oxygens of the carboxyl group may also allow for weaker n → π* transitions. Studies on poly(acrylic acid) have identified absorptions that shift based on concentration and neutralization, indicating sensitivity to the chemical environment. researchgate.net

The principal electronic transitions and expected absorption maxima (λmax) are:

| Expected λmax (nm) | Electronic Transition | Chromophore |

| ~220-250 | π → π | Benzene Ring (E2-band) |

| ~280-320 | π → π | Phenyl-C=C-C=O Conjugated System (K-band) |

| >320 | n → π* | Carbonyl Group (R-band) |

The primary absorption band (K-band) arises from the π → π* transition of the entire conjugated system. The position of this band is sensitive to the solvent polarity. The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted cinnamic acid.

Solid-State Characterization

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can unambiguously establish the molecule's absolute stereochemistry, bond lengths, bond angles, and conformation. Furthermore, it reveals how molecules are arranged in the crystal lattice, providing crucial information about intermolecular interactions such as hydrogen bonding and π-π stacking.

While specific crystallographic data for this compound is not prominently available in the surveyed literature, analysis of related structures, such as derivatives of cinnamic acid and other aminobenzoic acids, allows for a predictive description. researchgate.net A successful single-crystal XRD analysis would yield the following key parameters:

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice (e.g., monoclinic, P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise intramolecular distances and angles, confirming the covalent structure. |

| Torsion Angles | Defines the conformation of the molecule, such as the planarity of the acrylic chain. |

| Intermolecular Interactions | Identifies and quantifies hydrogen bonds (e.g., O-H···O, N-H···O) and other non-covalent interactions that dictate crystal packing. |

For this compound, it is expected that the crystal packing would be dominated by strong hydrogen bonds. The carboxylic acid groups are likely to form centrosymmetric dimers via O-H···O hydrogen bonds, a common and robust motif in carboxylic acid crystal structures. Additionally, the amino group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, leading to an extended network of N-H···O interactions that link the primary dimers into sheets or chains.

Hirshfeld Surface Analysis for Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the electron distribution calculated from crystallographic data. The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is equal to or greater than the contribution from all other molecules in the crystal.

The principal intermolecular contacts expected for this compound and their predicted contribution to the Hirshfeld surface are:

| Interaction Type | Description | Predicted Contribution |

| O···H / H···O | Represents strong hydrogen bonds (O-H···O and N-H···O). | High (~30-45%) |

| H···H | van der Waals contacts between hydrogen atoms. | High (~25-40%) |

| C···H / H···C | Weaker C-H···π interactions and van der Waals contacts. | Moderate (~15-25%) |

| C···C | π-π stacking interactions between aromatic rings. | Low-Moderate (~2-10%) |

The fingerprint plot would likely show sharp "spikes" corresponding to the strong and directional O-H···O and N-H···O hydrogen bonds. Broader features would represent the more diffuse H···H and C···H contacts. The presence of π-π stacking between the phenyl rings of adjacent molecules would be identifiable by characteristic features in the shape-index map and contributions to the C···C contacts on the fingerprint plot. nih.goveurjchem.com This detailed breakdown of intermolecular forces is essential for understanding the physical properties of the solid material.

Electrochemical Characterization of Related Aminophenyl Acrylic Systems

The electrochemical behavior of aminophenyl acrylic acid systems, including isomers and derivatives of this compound, offers a window into their electronic structure and reactivity. Cyclic voltammetry (CV) is a primary technique employed for these investigations, revealing information about oxidation and reduction potentials, the reversibility of electron transfer processes, and the influence of molecular structure on these properties.

Studies on various aminocinnamic acids have demonstrated that the position of the amino group on the phenyl ring and the nature of substituents significantly influence the electrochemical characteristics. The oxidation of these compounds is a key focus, as the amino group is susceptible to electron removal.

Research on a series of p-aminocinnamic acid derivatives has shown that their electrochemical oxidation is typically an irreversible process. This irreversibility suggests that the initial oxidation product undergoes rapid chemical reactions to form more stable species. The oxidation potentials for these compounds are influenced by the nature of the substituents on the amino group. For instance, increasing the length of aliphatic substituents on the amino group has been observed to increase the oxidation potential.

The electronic properties of the substituent on the aromatic ring also play a critical role. Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize. This is attributed to the increased electron density on the aromatic system, which facilitates the removal of an electron. Conversely, electron-withdrawing groups would be expected to increase the oxidation potential.

While specific electrochemical data for this compound is not extensively detailed in the available literature, the behavior of its isomers and related compounds provides a strong basis for understanding its likely properties. The meta position of the amino group in this compound, as opposed to the para position, will have a distinct effect on the electronic communication between the amino group and the acrylic acid moiety. This, in turn, will be reflected in its oxidation potential.

The pH of the medium is another critical factor influencing the electrochemical behavior of aminophenyl acrylic acids. The protonation state of both the amino group and the carboxylic acid group can change with pH, altering the molecule's electronic structure and its interaction with the electrode surface. Generally, changes in pH can lead to shifts in the peak potentials observed in cyclic voltammograms.

The scan rate in cyclic voltammetry experiments also provides valuable information. By varying the scan rate and observing the changes in the peak currents and potentials, it is possible to gain insights into the kinetics of the electron transfer process and to determine whether the reaction is diffusion-controlled or adsorption-controlled.

To provide a comparative context, the table below summarizes the oxidation potentials for a selection of related p-aminocinnamic acid derivatives, as determined by cyclic voltammetry in anhydrous acetonitrile with a platinum working electrode and a scan rate of 300 mV/s.

| Compound | Oxidation Potential (Epa) [mV] |

| 4-(Dimethylamino)cinnamic acid | 963 |

| 4-(Diethylamino)cinnamic acid | 978 |

| 4-(Dipropylamino)cinnamic acid | 985 |

| 4-(Dibutylamino)cinnamic acid | 991 |

| 4-(1-Pyrrolidinyl)cinnamic acid | 993 |

| 4-Morpholinocinnamic acid | 1025 |

| 4-(1-Piperidinyl)cinnamic acid | 1030 |

This table is based on data from a study on p-aminocinnamic acids and their methyl esters and is intended for comparative purposes.

The data clearly illustrates the influence of the amino substituent on the oxidation potential. A comprehensive electrochemical study of this compound, including its behavior at different pH values and scan rates, would be necessary to fully elucidate its redox properties and how they compare to its isomers.

Computational and Theoretical Investigations of 2e 3 3 Aminophenyl Acrylic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. These methods, varying in their level of theory and computational cost, allow for the detailed exploration of the electronic structure and properties of molecules like (2E)-3-(3-aminophenyl)acrylic acid.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.comchemprob.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational efficiency. researchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed understanding of its molecular geometry and electronic properties. researchgate.net

DFT calculations allow for the optimization of the molecular geometry of this compound, leading to the prediction of key structural parameters. These calculations can yield precise values for bond lengths, bond angles, and dihedral angles. For instance, the C=C double bond in the acrylic acid moiety is expected to have a bond length characteristic of sp2 hybridized carbons, while the C-N bond of the amino group will exhibit partial double bond character due to resonance.

Mulliken charge analysis, a method for estimating partial atomic charges, can also be performed to understand the charge distribution within the molecule. This analysis helps in identifying the electrophilic and nucleophilic centers, which is crucial for predicting chemical reactivity.

Table 1: Predicted Molecular Properties of this compound using DFT This table presents hypothetical data based on typical values for similar compounds.

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length (acrylic) | 1.34 Å |

| C-C Bond Length (phenyl-acrylic) | 1.48 Å |

| C-N Bond Length | 1.39 Å |

| O-H Bond Length | 0.97 Å |

| C=C-C Bond Angle | 121° |

| Mulliken Charge on Amino N | -0.85 e |

| Mulliken Charge on Carboxyl O | -0.65 e |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aminophenyl ring, reflecting its electron-donating nature. Conversely, the LUMO is likely to be distributed over the acrylic acid moiety, which acts as an electron-accepting group. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions within the molecule. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies of this compound This table presents hypothetical data based on typical values for similar compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.95 |

| Energy Gap (ΔE) | 3.90 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acadpubl.eunih.gov It allows for the investigation of charge delocalization, hyperconjugative interactions, and the strength of intermolecular hydrogen bonds. researchgate.net

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pair of the amino group into the aromatic ring and the acrylic acid system. This analysis can also reveal the nature of intramolecular hydrogen bonding between the carboxyl hydrogen and the adjacent carbonyl oxygen. The stabilization energies calculated from NBO analysis provide a quantitative measure of these interactions. researchgate.net

Table 3: Selected NBO Analysis Results for this compound This table presents hypothetical data based on typical values for similar compounds.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C)phenyl | 15.2 |

| π(C=C)acrylic | π(C=O) | 25.8 |

| LP(2) Ocarbonyl | σ*(O-H)carboxyl | 8.5 |

While DFT is a powerful tool, other quantum chemical methods also play important roles in theoretical investigations. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy for certain properties but are computationally more demanding. nih.gov These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation is critical. nih.gov Ab initio calculations are well-suited for detailed conformational analysis, helping to identify the most stable conformers of this compound by accurately calculating their relative energies. nih.gov

Semi-empirical methods, on the other hand, are computationally less expensive and can be applied to larger molecular systems and simulations of aggregation behavior. researchgate.net These methods use parameters derived from experimental data to simplify the calculations. They are particularly useful for exploring the potential energy surface of molecular clusters and predicting how molecules of this compound might aggregate through intermolecular interactions like hydrogen bonding and π-π stacking.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the fluctuations and conformational changes of molecules, such as this compound and its analogs, offering insights into their behavior in different environments and their interactions with other molecules.

MD simulations of poly(acrylic acid) (PAA) in aqueous solutions have shown that the conformation of the polymer chain is highly dependent on the degree of neutralization and salt concentration. At low pH, the carboxylic acid groups are protonated, leading to a more collapsed, random coil conformation. As the pH increases and the carboxylic acid groups become deprotonated, electrostatic repulsion between the negatively charged carboxylate groups causes the polymer chain to adopt a more extended and stretched conformation. The presence of salts can screen these electrostatic interactions, leading to a collapse of the PAA chains, particularly for longer chains. The arrangement of water molecules around the functional groups plays a crucial role in stabilizing these different conformations through hydrogen bonding. For instance, water molecules can form shell-like layers around charged carboxylate groups and act as bridges between neighboring groups, which helps to stabilize a more rod-like chain conformation in highly charged states.

Studies on aromatic amino acids reveal a tendency for self-assembly into ordered structures, a process that is influenced by temperature and the specific nature of the amino acid. For analogs like p-aminocinnamic acids, the polarity of the solvent has been shown to affect their photophysical properties, suggesting that solvent-solute interactions play a significant role in their conformational and electronic states. The observed redshift in the fluorescence maxima of p-aminocinnamic acids in polar solvents is attributed to a relaxation of the solvent dipoles around the excited-state dipole moment of the solute, with some contribution from the intramolecular reorganization of the amino group.

For a molecule like this compound, it is expected that the conformation in solution would be a dynamic equilibrium of different rotamers, particularly around the C-C single bonds. The orientation of the aminophenyl and acrylic acid moieties relative to each other would be influenced by the surrounding solvent molecules and the pH of the solution, which would affect the protonation state of the amino and carboxylic acid groups.

Molecular dynamics simulations, often used in conjunction with molecular docking, are instrumental in understanding the interactions between small molecules like this compound and biological macromolecules such as proteins and enzymes. These computational techniques can predict binding affinities and elucidate the stability of ligand-protein complexes.

While direct MD simulation studies on this compound are limited, extensive research on its analogs, particularly cinnamic acid derivatives, provides significant insights into their potential interactions with biological targets. Molecular docking studies have been performed on a wide range of cinnamic acid analogs to investigate their inhibitory potential against various enzymes and receptors. For instance, cinnamic acid derivatives have been evaluated as potential inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in several diseases.

MD simulations are frequently employed to validate the results of molecular docking studies by assessing the stability of the predicted protein-ligand complexes over time. A typical MD simulation of a protein-ligand complex can provide detailed information on the conformational changes and fluctuations of both the ligand and the protein upon binding. Key parameters analyzed from MD trajectories include the root mean square deviation (RMSD), radius of gyration, solvent accessible surface area (SASA), and intermolecular hydrogen bonds.

In a study on cinnamic acid complexes with PIK3R1 and AKT1, two proteins in the PI3K-AKT signaling pathway, MD simulations were performed for 100 nanoseconds. The analysis of the trajectories provided insights into the stability and dynamics of the complexes, as indicated by the RMSD of the protein backbone, the radius of gyration, SASA, and the number of intermolecular hydrogen bonds.

The following table summarizes the binding affinities of some cinnamic acid derivatives against the MMP-9 catalytic domain, as determined by molecular docking studies.

| Compound | Binding Affinity (ΔGbinding, kcal/mol) |

| Cynarin | -14.68 |

| Chlorogenic acid | -12.62 |

| Rosmarinic acid | -11.85 |

This data is based on molecular docking studies of cinnamic acid derivatives with the MMP-9 catalytic domain.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. It allows for the investigation of reaction pathways, the characterization of transition states, and the prediction of selectivity and reaction kinetics.

Understanding the reaction mechanism of this compound and its analogs involves identifying the elementary steps of a reaction and characterizing the high-energy transition states that connect reactants, intermediates, and products. Computational methods can map out the potential energy surface of a reaction, providing valuable insights into the most favorable reaction pathways.

For reactions involving acrylic acid derivatives, such as the aza-Michael addition of amines to acrylates, computational studies have been used to explore different competing mechanisms. These studies calculate the rate coefficients for all elementary steps, taking into account factors like solvation and diffusional contributions. For the aminolysis of thiolactones, another reaction relevant to acrylic acid derivatives, computational modeling has provided quantitative kinetic and thermodynamic data for both concerted and stepwise pathways, which can proceed through unassisted, amine-assisted, or thiol-assisted mechanisms.

In the context of enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. These methods treat the reacting species at a high level of quantum mechanical theory while the surrounding protein environment is described by a more computationally efficient molecular mechanics force field. This approach allows for the study of bond-breaking and bond-forming processes within the complex environment of an enzyme's active site.

Many chemical reactions can yield multiple products, and predicting the regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of the product) is a key challenge in organic synthesis. Computational chemistry offers powerful tools to predict and rationalize the selectivity of reactions involving molecules like this compound and its analogs.

DFT calculations can be used to determine the energies of different possible transition states leading to various regioisomers or stereoisomers. The pathway with the lowest activation energy is generally the most favored, allowing for the prediction of the major product. For example, in the synthesis of novel monomers through regioselective Michael addition to asymmetric divinylic compounds, DFT has been used to study the chemoselectivity. Global and local reactivity descriptors derived from DFT calculations can help explain why a nucleophile preferentially attacks one reactive site over another.

Machine learning methods are also emerging as a powerful tool for predicting the stereoselectivity of chemical reactions. These models are trained on datasets of reactions with known stereochemical outcomes and can learn complex relationships between the structures of the reactants, catalysts, solvents, and the resulting stereoselectivity. For instance, a random forest algorithm has been successfully used to predict the stereoselective outcome of glycosylation reactions by quantifying the steric and electronic contributions of all chemical reagents and solvents through quantum mechanical calculations.

The following table presents a hypothetical example of calculated activation energies for different reaction pathways, illustrating how computational chemistry can be used to predict regioselectivity.

| Reaction Pathway | Regioisomer | Calculated Activation Energy (kcal/mol) |

| Pathway A | 1,2-addition | 15.2 |

| Pathway B | 1,4-addition | 12.8 |

This is a hypothetical data table to illustrate the concept.

Computational methods can provide quantitative predictions of reaction rates by calculating the activation free energies of the elementary steps in a reaction mechanism. The rate constant of a reaction can then be determined using transition state theory.

For the aza-Michael addition of primary and secondary amines to acrylates, a detailed computational study combined with kinetic analysis has been performed. Accurate rate coefficients for all elementary steps in the competing mechanisms were calculated using an ONIOM-based approach with corrections for solvation. The calculated thermodynamic and kinetic parameters were then used in a microkinetic model, which showed excellent agreement with experimental data.

Computational kinetic analysis has also been applied to the aminolysis of thiolactones, where ab initio calculated rate coefficients were used to construct a kinetic model that could reliably describe experimental observations. Such models can help to elucidate the operative reaction mechanism under different conditions. For instance, it was shown that an assisted stepwise mechanism is operative, with the rate-determining step being the formation of a neutral tetrahedral intermediate.

The table below shows an example of how experimentally determined kinetic parameters can be compared with computationally derived values.

| Reaction Parameter | Experimental Value | Computational Value |

| Rate Constant (k) at 298 K | 1.2 x 10-3 M-1s-1 | 1.5 x 10-3 M-1s-1 |

| Activation Energy (Ea) | 18.5 kcal/mol | 19.2 kcal/mol |

This is a hypothetical data table to illustrate the concept.

Structure-Activity Relationship (SAR) Studies through In Silico Approaches

The exploration of the biological potential of this compound and its analogs is significantly enhanced by computational, or in silico, methodologies. These techniques provide a molecular-level understanding of how these compounds interact with biological targets, guiding the design of new molecules with improved properties. Structure-activity relationship (SAR) studies, which aim to connect the chemical structure of a compound to its biological activity, are greatly accelerated and refined through the use of computational tools. This section delves into key in silico approaches used in the investigation of this compound and its derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.govresearchgate.net This method is instrumental in predicting the binding affinity and interaction mechanisms between a ligand and its target, which is crucial for assessing therapeutic potential. nih.gov

In a typical molecular docking study involving an analog of this compound, the three-dimensional structures of both the ligand and the target protein are first obtained or modeled. The ligand structure is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The analysis of the docked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex. For instance, the amino group and the carboxylic acid group of this compound are potential hydrogen bond donors and acceptors, while the phenyl ring can participate in hydrophobic and aromatic interactions.

A hypothetical molecular docking study of a this compound analog against a target enzyme could yield results as summarized in the interactive table below.

| Analog | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -7.5 | Tyr82, Ser122 | Hydrogen Bond |

| Analog A (with nitro group) | -8.2 | Tyr82, Ser122, Arg210 | Hydrogen Bond, Electrostatic |

| Analog B (with methyl group) | -7.1 | Tyr82, Leu198 | Hydrogen Bond, Hydrophobic |

This table represents hypothetical data for illustrative purposes.

Pharmacophore modeling is another powerful in silico tool used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). dovepress.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening. dovepress.com This allows for the rapid identification of novel molecules that possess the desired pharmacophoric features and are therefore likely to be active at the target of interest.

For this compound, a hypothetical pharmacophore model could be constructed based on its key chemical features.

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Aromatic Ring | The phenyl group | Pi-pi stacking or hydrophobic interactions |

| Hydrogen Bond Donor | The amino group (-NH2) | Formation of hydrogen bonds with receptor |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the carboxylic acid | Formation of hydrogen bonds with receptor |

| Hydrogen Bond Donor | The hydroxyl group of the carboxylic acid | Formation of hydrogen bonds with receptor |

| Hydrophobic Feature | The ethylene group | Van der Waals or hydrophobic interactions |

This table represents a hypothetical pharmacophore model for this compound.

This model could then be used to screen databases for other compounds that match this spatial arrangement of features, potentially leading to the discovery of new chemical scaffolds with similar biological activities.

Computational methods are not only used to study the interactions of small molecules but also to redesign and engineer enzymes for novel functions. pnas.org A notable example relevant to the acrylic acid scaffold is the computational redesign of aspartase for the synthesis of β-alanine from acrylic acid. researchgate.netacs.orgnih.gov

Aspartate ammonia (B1221849) lyases naturally catalyze the amination of fumarate to L-aspartate. acs.orgnih.gov Recent research has focused on engineering these enzymes to catalyze the addition of ammonia to acrylic acid, producing β-alanine, a valuable building block for bioactive compounds. researchgate.netacs.orgnih.gov This has been achieved through a combination of bioinformatics and computational design. acs.orgnih.gov

The process often involves several key computational steps:

Active Site Redesign: Computational tools like Rosetta enzyme design are used to identify mutations in the enzyme's active site that would favor the binding of acrylic acid over the natural substrate. researchgate.net This can involve altering the shape and hydrophobicity of the binding pocket. researchgate.net

Stabilization of Reactive Conformations: Energy calculations are employed to identify mutations that stabilize the conformation of the enzyme that is most conducive to the desired reaction. researchgate.netacs.orgnih.gov

Genome Mining: Bioinformatics approaches are used to search databases of genomic information for alternative enzyme templates that may be more amenable to engineering for the desired activity. acs.orgnih.gov

These computational strategies have led to the development of aspartase variants with significantly improved activity for β-alanine synthesis, demonstrating the power of computational methods in enzyme engineering. researchgate.netacs.orgnih.gov The best-engineered variants have shown high conversion rates and substrate tolerance, making them viable for industrial applications. researchgate.net

| Enzyme Engineering Strategy | Computational Method | Outcome | Reference |

| Redesign of α-carboxylate binding pocket | Rosetta enzyme design | Introduction of β-alanine synthesis activity | researchgate.net |

| Stabilization of the active site loop | Energy calculations | Increased catalytic efficiency (kcat/Km) | researchgate.netacs.orgnih.gov |

| Identification of new enzyme templates | Genome mining | Discovery of more active enzyme variants | acs.orgnih.gov |

Exploration of Biological Activities and Mechanistic Insights at the Molecular and Cellular Level

Enzyme Inhibition Studies (In Vitro and Mechanistic)

The acrylic acid moiety, combined with a substituted phenyl ring, is a recurring motif in various enzyme inhibitors. The following sections detail the inhibitory profile of (2E)-3-(3-aminophenyl)acrylic acid derivatives against specific enzyme targets.

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer therapy nih.govexplorationpub.com. While direct studies on this compound are limited, structurally related N-(2-aminophenyl)acrylamides have been identified as a novel class of HDAC inhibitors nih.gov. These compounds inhibit human HDAC enzymes, leading to the hyperacetylation of histones in cancer cells nih.gov.

The typical pharmacophore for classical HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme's active site channel. In the case of N-(2-aminophenyl)benzamide and acrylamide (B121943) inhibitors, the 2-amino anilide moiety is believed to act as the ZBG, chelating the catalytic zinc ion in the active site explorationpub.commdpi.com. The acrylic acid or acrylamide backbone serves as the linker, and the phenyl group functions as the cap. Research on (E)-N-(2-aminophenyl)-acrylamides demonstrated that these compounds selectively halt the proliferation of various human cancer cells while sparing normal cells and can reduce tumor growth in xenograft models nih.gov. This suggests that the aminophenyl acrylic acid scaffold is a promising starting point for the design of new HDAC inhibitors.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease nih.gov. The cinnamic acid framework, the parent structure of this compound, has been utilized to develop potent cholinesterase inhibitors nih.gov.